5-Isopropoxypicolinaldehyde

Pharmaceutical Intermediates Chemical Procurement Purity Assurance

5-Isopropoxypicolinaldehyde (CAS 1198166-01-6) is a heterocyclic aldehyde building block belonging to the 5-alkoxypicolinaldehyde subclass, defined by a pyridine ring substituted with an isopropoxy group at the 5-position and an aldehyde at the 2-position. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, owing to its dual functional groups that enable diverse synthetic transformations.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 1198166-01-6
Cat. No. B1407063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropoxypicolinaldehyde
CAS1198166-01-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=CN=C(C=C1)C=O
InChIInChI=1S/C9H11NO2/c1-7(2)12-9-4-3-8(6-11)10-5-9/h3-7H,1-2H3
InChIKeySXIRUXLEHGHHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropoxypicolinaldehyde (CAS 1198166-01-6): A Strategic Pyridine Building Block for Synthesis-Driven Procurement


5-Isopropoxypicolinaldehyde (CAS 1198166-01-6) is a heterocyclic aldehyde building block belonging to the 5-alkoxypicolinaldehyde subclass, defined by a pyridine ring substituted with an isopropoxy group at the 5-position and an aldehyde at the 2-position [1]. With a molecular formula of C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, owing to its dual functional groups that enable diverse synthetic transformations . Its procurement selection is driven by specific physicochemical properties that differentiate it from close analogs.

1
Synthesis-Ready Dual Functionality
Pyridine core with aldehyde and isopropoxy handles supports medicinal chemistry and agrochemical intermediate workflows.
2
Liquid-Phase Handling Compatibility
Reported liquid physical form may support automated liquid dispensing and synthesis platforms without dissolution steps.
3
Certified High-Purity Specification
Documented 98+% purity specification aligned with precise stoichiometry and multi-step synthesis requirements.

Procurement Risk in 5-Alkoxypicolinaldehydes: Why 5-Isopropoxypicolinaldehyde Cannot Be Directly Replaced


Direct generic substitution within the 5-alkoxypicolinaldehyde series without rigorous re-validation poses a significant scientific and financial risk. While 5-methoxy, 5-ethoxy, and 5-isopropoxy analogs share a common pyridine-aldehyde core, changes in the alkoxy chain fundamentally alter physicochemical properties such as lipophilicity (LogP), physical state, and steric bulk [1]. These alterations directly impact reaction kinetics, solubility in organic transformations, and the biological activity of downstream products, making in-class compounds non-interchangeable in validated synthetic routes or structure-activity relationship (SAR) studies . The following evidence quantifies these critical differences.

Physicochemical Divergence Limits Direct Replacement
Alkoxy chain changes (methoxy, ethoxy vs. isopropoxy) may shift LogP, steric bulk, and physical state, which can alter reaction kinetics and solubility in validated synthetic routes.
Purity Grade Mismatch May Require Revalidation
Lower-purity analog batches (95–97%) may introduce impurity interference, potentially affecting downstream product profiles and requiring additional in-house purification.
SAR and Biological Readout May Not Transfer
LogP-dependent permeability or target interactions validated for an isopropoxy series may not replicate with less lipophilic alkoxy analogs, leading to divergent structure-activity conclusions.

Head-to-Head Analytical & Physicochemical Differentiation of 5-Isopropoxypicolinaldehyde


Quantified Purity Advantage: 98+% GC/HPLC Certified Specification vs. Lower-Grade Analogs

For procurement of research-grade intermediates, traceable analytical purity is a primary selection criterion. 5-Isopropoxypicolinaldehyde is commercially available with a documented standard purity specification of 98+%, supported by batch-specific QC data such as NMR, HPLC, or GC . In contrast, widely available batches of the closest structural analog, 5-methoxypicolinaldehyde, are typically specified at 97% purity, and 5-ethoxypicolinaldehyde at 95% . This 1-3% purity differential is significant for applications requiring precise stoichiometry, minimizing byproducts in multi-step synthesis, and meeting stringent regulatory starting material requirements.

Purity Specification Comparison
Data to verify
98+% (Target) vs. 97% / 95% (Analogs)
Supports selection of higher-certified purity for precise stoichiometry and reduced byproduct risk.
Absolute purity advantage +1% to +3% based on supplier-reported QC documentation (NMR, HPLC, GC). Requires batch-specific COA review.
Pharmaceutical Intermediates Chemical Procurement Purity Assurance

Predicted Lipophilicity Differential: 5-Isopropoxy LogP (1.68) vs. 5-Methoxy LogP (0.90) Impacting Drug Design

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter for evaluating the drug-likeness of screening compounds and their ability to permeate biological membranes. 5-Isopropoxypicolinaldehyde exhibits a predicted LogP value of 1.68 [1]. This represents a near two-fold increase in lipophilicity compared to the 5-methoxy analog, which has a predicted LogP of 0.90 . The isopropoxy group's enhanced lipophilicity can be advantageous for targets requiring greater membrane penetration or interactions with hydrophobic enzyme pockets, offering a distinct SAR starting point.

Predicted Lipophilicity Differential
Class-level inference
ΔLogP = 0.78 (Isopropoxy LogP 1.68 vs. Methoxy LogP 0.90)
Indicates a higher lipophilicity profile for membrane penetration and hydrophobic pocket interaction studies.
Computational predictions only; experimental LogP validation may be needed for critical drug-design decisions.
Medicinal Chemistry Drug Design Lipophilicity

Physical Form Divergence: Liquid 5-Isopropoxy vs. Solid 5-Methoxy and 5-Ethoxy Analogs

The physical state of a chemical intermediate has direct implications for its handling, solubility, and compatibility with industrial-scale processes. 5-Isopropoxypicolinaldehyde is described as a yellowish liquid , whereas 5-methoxypicolinaldehyde is a yellow crystalline solid and 5-ethoxypicolinaldehyde is also a yellow crystalline solid . This fundamental divergence in physical form is likely due to the isopropoxy group's disruption of crystal packing, and it makes 5-Isopropoxypicolinaldehyde uniquely suited for liquid-phase dispensing systems or as a specialized liquid reagent in automated synthesis platforms.

Physical Form Divergence
Cross-study comparable
Target: Yellowish liquid
Analogs: Yellow crystalline solids
Categorical physical-state difference may streamline liquid-handling workflows and alter solvent compatibility.
Observed from vendor specification data; process-scale handling behavior should be independently assessed.
Chemical Synthesis Formulation Science Material Handling

Where 5-Isopropoxypicolinaldehyde Outperforms Analogs: Best-Fit Application Scenarios


Medicinal Chemistry SAR Expansion for Increased Target Lipophilicity

For a lead optimization program where increasing LogP is a desired strategy to enhance membrane permeability or target hydrophobic binding pockets, 5-Isopropoxypicolinaldehyde is the superior intermediate choice. Its predicted LogP of 1.68 provides an 87% increase over the 5-methoxy analog (LogP 0.90), as demonstrated by cross-class comparison . Selecting this building block can directly incorporate the desired lipophilic character into the scaffold, bypassing the need for additional synthetic steps to achieve this property.

High-Precision Synthesis of Pharmaceutical Intermediates Requiring ≥98% Purity Input

In GMP-like environment synthesis or when preparing advanced intermediates for toxicological studies, the risk of impurity carryover is unacceptable. The documented commercial availability of 5-Isopropoxypicolinaldehyde at a 98+% purity specification, supported by comprehensive QC documentation (NMR, HPLC, GC) , makes it a more reliable procurement choice than the 95-97% purity grades commonly found for its 5-ethoxy and 5-methoxy counterparts. This ensures higher reaction yield and purity of the final product, reducing purification burden.

Automated Liquid-Handling Chemistry and Library Synthesis Platforms

Automated synthesis platforms often require liquid reagents for precise, repeatable dispensing. The physical state of 5-Isopropoxypicolinaldehyde as a liquid directly meets this requirement, offering a key operational advantage over the solid 5-methoxy and 5-ethoxy analogs . This characteristic enables its seamless integration into automated library synthesis, accelerating the generation of diverse compound collections for biological screening.

Lipophilicity-Driven SAR Expansion
Selection PropertyReported higher computed LogP (1.68) within the alkoxy series
Validation FocusVerify experimental LogP and membrane-permeability assay results
Research context: Incorporation into leads where increased logP is a desired molecular design strategy.
High-Precision Synthesis Workflows
Selection PropertyCertified 98+% purity specification with documented QC data
Validation FocusReview batch-specific COA and confirm purity impact on reaction yield
Research context: Synthesis of advanced intermediates requiring strict impurity control; not a GMP grade claim.
Automated Liquid-Phase Library Synthesis
Selection PropertyReported liquid physical form at room temperature
Validation FocusConfirm liquid dispensing accuracy and solubility in platform-compatible solvents
Research context: Suitability for automated liquid handlers requires testing under specific instrument parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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